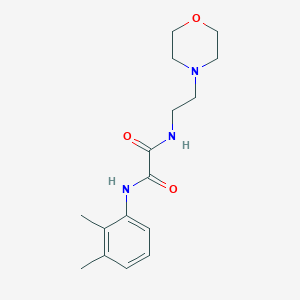

N1-(2,3-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide

Description

N1-(2,3-Dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,3-dimethylphenyl group at the N1 position and a 2-morpholinoethyl moiety at the N2 position. Oxalamides are known for their diverse applications, including use as flavoring agents, pharmaceuticals, and agrochemicals, depending on their substituents .

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-12-4-3-5-14(13(12)2)18-16(21)15(20)17-6-7-19-8-10-22-11-9-19/h3-5H,6-11H2,1-2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBOFPAOZRIHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCN2CCOCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 2,3-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholinoethylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxalamide derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N1-(2,3-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Oxalamide Derivatives

Key Observations:

- Substituent Effects on Bioavailability: The morpholinoethyl group in the target compound may enhance solubility compared to pyridyl or methoxybenzyl groups, as morpholine is a polar, water-soluble heterocycle. However, this remains speculative without direct pharmacokinetic data .

- Receptor Specificity : Umami-active oxalamides (e.g., S336) rely on pyridyl or methoxybenzyl groups for TAS1R1/TAS1R3 receptor binding. The target compound’s dimethylphenyl group, lacking methoxy or pyridyl functionalities, likely alters receptor affinity .

- Safety Profiles: Compounds like No. 2225 exhibit low toxicity (MOE = 4200 at 33 μg/kg bw/day), but the dimethylphenyl and morpholinoethyl groups in the target compound could influence metabolic pathways and toxicity thresholds .

Pharmacokinetic and Toxicological Data Gaps

While No. 2225 demonstrates rapid plasma clearance (Tmax = 1–2 hours) and moderate bioavailability (~50%) in rats , the absence of analogous data for this compound limits direct comparisons. Morpholine derivatives are generally metabolized via oxidation, but dimethylphenyl groups may slow hepatic clearance due to increased hydrophobicity .

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive examination of its synthesis, biological mechanisms, and applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of 2,3-dimethylaniline with oxalyl chloride to form an intermediate, which is subsequently reacted with 2-morpholinoethylamine. The reaction is generally conducted under inert atmospheres such as nitrogen or argon, using solvents like dichloromethane or tetrahydrofuran at controlled low temperatures to enhance yield and purity.

Key Characteristics

- Molecular Formula : C16H22N2O2

- Molecular Weight : 274.36 g/mol

- Melting Point : 120-125 °C

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

This compound exhibits biological activity through its interaction with specific molecular targets. The compound may bind to various enzymes or receptors, modulating their activity. This modulation can lead to several biological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through apoptosis induction. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death in tumor cells.

Anti-inflammatory Effects

In addition to its anticancer potential, this oxalamide has shown promise in reducing inflammation. Studies have reported its effectiveness in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suggests that the compound may be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide | Structure | Anticancer activity |

| N1-(4-chlorobenzyl)-N2-(2-morpholinoethyl)oxalamide | Structure | Anti-inflammatory effects |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1 : In a laboratory setting, the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability at concentrations above 10 µM.

- Study 2 : A murine model of inflammation demonstrated that administration of the compound reduced paw swelling by approximately 40% compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.